methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a pyrazole ring substituted with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are often carried out under controlled conditions using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deiodinated compounds.
Scientific Research Applications
METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-Phenyl-4-iodopyrazole
- 2-Phenyl-1,5-dimethyl-4-iodo-1H-pyrazole-3(2H)-one
- 3-Methyl-4-iodopyrazole
Uniqueness
METHYL 2-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H12IN3O3 |
---|---|
Molecular Weight |
385.16 g/mol |
IUPAC Name |
methyl 2-[[2-(4-iodopyrazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C13H12IN3O3/c1-20-13(19)10-4-2-3-5-11(10)16-12(18)8-17-7-9(14)6-15-17/h2-7H,8H2,1H3,(H,16,18) |
InChI Key |
YFXNPOZMGUOFJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.